2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride
Overview
Description
2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1210498-48-8 . It has a molecular weight of 232.56 and its IUPAC name is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H2ClF5O2S/c4-12(10,11)1-2(5,6)3(7,8)9/h1H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 232.56 .Scientific Research Applications
Heterocyclic Pentafluorophenyl Sulfonate Esters as Alternatives
Research indicates that heterocyclic pentafluorophenyl sulfonate esters serve as stable alternatives to sulfonyl chlorides, such as 2,2,3,3,3-Pentafluoropropane-1-sulfonyl chloride. These esters are prepared from thiols and react readily with primary and secondary amines to produce sulfonamides in high yields, demonstrating their utility in synthetic chemistry for creating sulfonamide linkages with improved stability and efficiency (Bornholdt et al., 2009).
Versatility in Trifluoromethylation and Sulfonylation
The compound has been identified as a versatile reagent for direct trifluoromethylation, trifluoromethylsulfenylation, and trifluoromethylsulfinylation of a wide range of substrates. This versatility is showcased in reactions such as sulfonylation and chlorination, underlining the compound's broad applicability in introducing various functional groups into molecules (Guyon et al., 2017).
Synthesis of Sulfonyl- or Sulfinyl-substituted Fluorinated Alkenes
Another study elaborates on the effective preparation of sulfonyl- or sulfinyl-substituted fluorinated alkenes via treatment with various organocuprates, through an addition-elimination reaction sequence. This highlights its role in the synthesis of fluorinated compounds, offering a pathway to access structurally diverse fluorinated alkenes with potential applications in medicinal chemistry and materials science (Yamada et al., 2010).
Protecting Group for Biaryl- and Heterobiaryl Sulfonate Esters
The use of pentafluorophenyl (PFP) sulfonate esters as a protecting group facilitates the synthesis of new biaryl- and heterobiaryl-PFP-sulfonate esters via the Suzuki-Miyaura reaction. This application is crucial for developing complex organic molecules, demonstrating the compound's significance in enhancing synthetic strategies for coupling reactions (Avitabile et al., 2005).
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” under the GHS05 pictogram . It has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoropropane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O2S/c4-12(10,11)1-2(5,6)3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSRGYNPIJYHGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.